molecular formula C9H8Cl2O2 B1581286 Ethyl 2,5-dichlorobenzoate CAS No. 35112-27-7

Ethyl 2,5-dichlorobenzoate

Cat. No. B1581286
CAS RN: 35112-27-7
M. Wt: 219.06 g/mol
InChI Key: JSZYWIKNIZKJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dichlorobenzoate is a chemical compound with the CAS Number: 35112-27-7 . It has a molecular weight of 219.07 and a linear formula of C9H8Cl2O2 .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dichlorobenzoate is represented by the formula C9H8Cl2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2,5-dichlorobenzoate is a liquid at room temperature . It has a flash point of 116.8°C and a boiling point of 270-271°C at 760 mmHg .

Scientific Research Applications

Extraction and Determination Methods

  • Extraction with Hydrophilic Solvents: Ethyl 2,5-dichlorobenzoate and similar chlorobenzoic acids can be effectively extracted from aqueous solutions using hydrophilic solvents like butyl alcohols, acetone, and ethyl acetate. This extraction method is crucial for the selective determination of such acids through non-aqueous titration of the extract (Niftaliev et al., 2004).

Polymer Synthesis

  • Biobased Polyester Synthesis: Ethyl 2,5-dichlorobenzoate plays a role in the enzymatic synthesis of biobased polyesters. These polyesters, synthesized using biobased rigid diols like 2,5-bis(hydroxymethyl)furan, have significant applications due to their sustainable nature and potential physical properties (Jiang et al., 2014).

Biotransformation

  • Degradation of Persistent Organic Pollutants: Alcaligenes eutrophus A5 has shown the capability to biotransform persistent organic pollutants like DDT into less harmful substances. Ethyl 2,5-dichlorobenzoate and similar compounds can be part of this biotransformation process, which includes oxidative degradation and subsequent ring fission, leading to the formation of simpler and less toxic compounds like 4-chlorobenzoic acid (Nadeau et al., 1994).

Chemical Synthesis

  • Catalyzed Annulation Processes: In chemical syntheses, ethyl 2,5-dichlorobenzoate derivatives are used in annulation processes, like the phosphine-catalyzed [4 + 2] annulation. This method produces highly functionalized tetrahydropyridines, important in various synthetic applications (Zhu et al., 2003).

Material Science

  • Preparation of Conductive Polymers: Ethyl 2,5-dichlorobenzoate is used in the preparation of conductive polymers like poly(p-phenylene). These polymers have applications in electronics due to their high electrical conductivity after appropriate doping processes (Chaturvedi et al., 1993).

Safety and Hazards

The safety information for Ethyl 2,5-dichlorobenzoate indicates that it has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements P261, P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Ethyl 2,5-dichlorobenzoate is a chemical compound with the molecular formula C9H8Cl2O2 Similar compounds like 2,5-dichlorobenzoic acid methyl ester have been reported to act as plant growth regulators and fungicides .

Mode of Action

It is known that similar compounds can interact with their targets to regulate growth and protect against fungal infections . The specific interactions and resulting changes would depend on the nature of the target and the specific environmental conditions.

Biochemical Pathways

It has been reported that similar compounds can affect the synthesis of poly (p -phenylene), a process that involves various biochemical pathways .

Pharmacokinetics

It is known that similar compounds are moderately soluble in water , which could influence their bioavailability and distribution within the organism.

Result of Action

Similar compounds have been reported to have a moderate mammalian oral toxicity . This suggests that these compounds could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Ethyl 2,5-dichlorobenzoate can be influenced by various environmental factors. For instance, the solubility of similar compounds in water suggests that their action could be influenced by the hydration status of the environment . Additionally, these compounds are volatile , which means that their stability and action could be affected by factors such as temperature and air movement.

properties

IUPAC Name

ethyl 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZYWIKNIZKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188610
Record name Ethyl 2,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dichlorobenzoate

CAS RN

35112-27-7
Record name Benzoic acid, 2,5-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35112-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-dichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,5-dichlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.